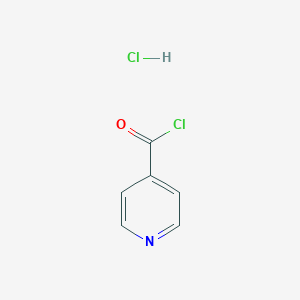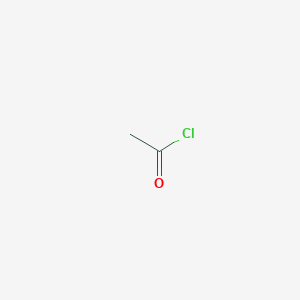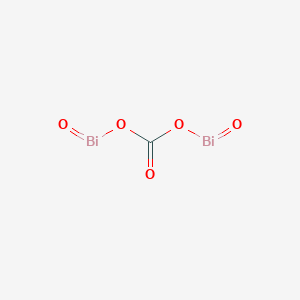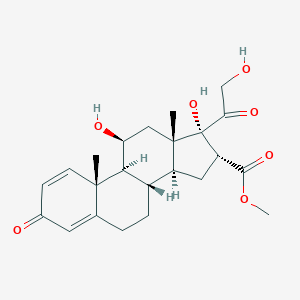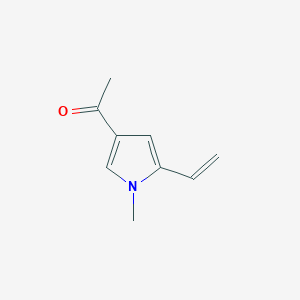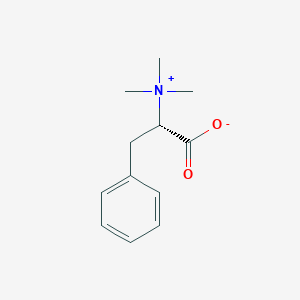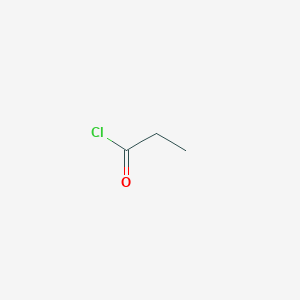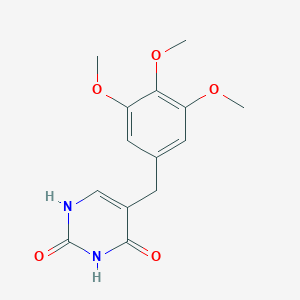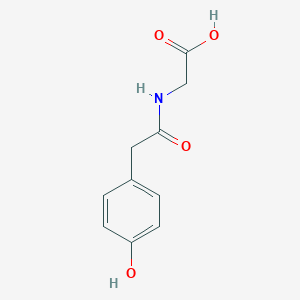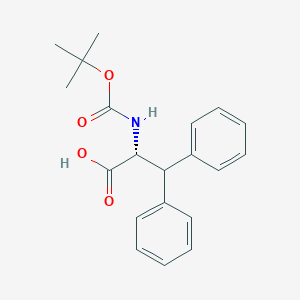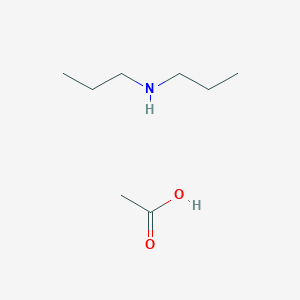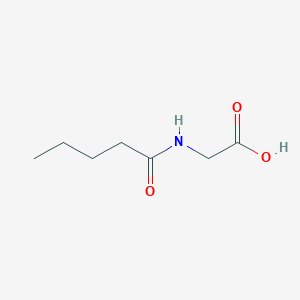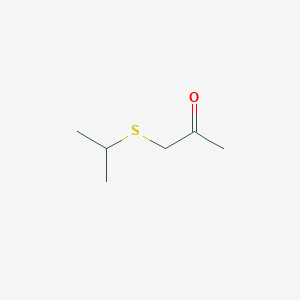
Isopropylsulfanyl-acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylsulfanyl-acetone, also known as 3-(Methylthio)-2-butanone, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a strong odor and is commonly used as a flavoring agent in the food industry. However, its most important application is in the field of scientific research, where it is used as a reagent in various experiments.
Mechanism Of Action
The mechanism of action of isopropylsulfanyl-acetone is not well understood. However, it is believed to act as a nucleophile in various reactions. It is also believed to be involved in the formation of thioesters, which are important intermediates in many biochemical reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of isopropylsulfanyl-acetone are not well studied. However, it is believed to be relatively non-toxic and is generally considered safe for use in scientific research.
Advantages And Limitations For Lab Experiments
The advantages of using isopropylsulfanyl-acetone in lab experiments include its high yield and ease of purification. It is also relatively non-toxic and is considered safe for use in scientific research. However, its limitations include its strong odor, which can be unpleasant, and its relatively limited applications.
Future Directions
There are many future directions for research involving isopropylsulfanyl-acetone. One possible direction is the synthesis of new organic compounds using isopropylsulfanyl-acetone as a reagent. Another possible direction is the study of the mechanism of action of isopropylsulfanyl-acetone and its role in various biochemical reactions. Additionally, the development of new applications for isopropylsulfanyl-acetone in the food and perfume industries is also a promising area of research.
Synthesis Methods
The synthesis of isopropylsulfanyl-acetone involves the reaction of 2-butanone with sodium hydrosulfide. The reaction takes place in the presence of a catalyst and results in the formation of isopropylsulfanyl-acetone. The yield of the reaction is generally high, and the product is easily purified by distillation.
Scientific Research Applications
Isopropylsulfanyl-acetone is widely used in scientific research as a reagent in various experiments. It is used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. It is also used as a flavoring agent in the food industry and as a fragrance in the perfume industry.
properties
CAS RN |
112988-41-7 |
|---|---|
Product Name |
Isopropylsulfanyl-acetone |
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 |
InChI Key |
TZSDHLJUTCSOIY-UHFFFAOYSA-N |
SMILES |
CC(C)SCC(=O)C |
Canonical SMILES |
CC(C)SCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



